4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoroacetonitrile in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-(5-methylfuran-2-yl)butanenitrile.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development, particularly as an intermediate in the synthesis of biologically active molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable building block in pharmaceuticals.
Case Studies:
- Antiviral Agents: Research has indicated that derivatives of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile can exhibit antiviral properties. A study demonstrated its efficacy against viral replication in vitro, suggesting further exploration for therapeutic applications against viral infections .
- Anti-inflammatory Compounds: The compound has been investigated for its potential anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly, indicating its promise as a therapeutic agent for inflammatory diseases .
Materials Science
In materials science, this compound is being studied for its role in the development of advanced materials with unique properties.
Applications:
- Fluorinated Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in creating coatings and films that require durability under harsh conditions .
- Nanocomposites: Research has shown that nanocomposites containing this compound exhibit improved mechanical properties and barrier performance. These materials are being explored for applications in packaging and protective gear .
Agrochemicals
The compound's unique structure also makes it a candidate for agrochemical applications. Its ability to interact with biological systems suggests potential uses in crop protection.
Research Insights:
- Pesticidal Activity: Preliminary studies indicate that derivatives of this compound possess pesticidal activity against certain pests. This could lead to the development of new environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, while the nitrile group can participate in covalent bonding with nucleophilic residues . These interactions modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butylamine
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butyl ester
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is unique due to its combination of trifluoromethyl, hydroxy, and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile (CAS Number: 929975-19-9) is a compound characterized by its unique trifluoromethyl, hydroxy, and nitrile functional groups. Its molecular formula is C9H8F3NO2, with a molecular weight of 219.16 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure allows for various chemical interactions that may influence its biological activity. Notably, the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, while the hydroxy group can form hydrogen bonds with biological targets.
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding: The hydroxy group can interact with target proteins.
- Covalent Bonding: The nitrile group may participate in covalent interactions with nucleophilic residues in proteins.
These interactions suggest a potential for enzyme inhibition and receptor binding.
Enzyme Inhibition
The compound's ability to interact with enzymes through its functional groups suggests potential as an enzyme inhibitor. Enzyme assays could be designed to evaluate its inhibitory effects on specific targets relevant to disease pathways.
Case Studies
- In Vitro Studies:
- A study examining related compounds showed that furan-containing nitriles exhibited cytotoxicity against ovarian cancer cells (SKOV-3). These findings could be extrapolated to hypothesize similar effects for this compound.
- Mechanistic Studies:
- Investigations into the mechanism of action for similar compounds revealed that they could induce apoptosis and inhibit cell cycle progression in cancer cells. Further studies are needed to confirm these effects specifically for this compound.
Data Table: Biological Activity Overview
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | 5-Methylfuran Derivatives | Cytotoxicity in SKOV-3 cells |
| Enzyme Inhibition | Trifluoromethyl Compounds | Potential inhibition of target enzymes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 5-methylfuran-2-yl derivatives and trifluorinated precursors. For example, describes a related synthesis using cyanoacetohydrazide and a 5-methylfuran-2-yl intermediate in ethanol with piperidine as a catalyst. Key factors include:
- Catalyst choice : Piperidine enhances reaction efficiency by promoting enolate formation.
- Temperature : Room temperature vs. reflux conditions affect reaction kinetics and side-product formation.
- Purification : Column chromatography or recrystallization is critical for isolating the nitrile product.
- Data Table :
| Reaction Condition | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol, RT | Piperidine | 65–75 | |
| Reflux, 12 h | Piperidine | 80–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals for the hydroxyl proton (δ 2.5–3.5 ppm, broad) and furan protons (δ 6.0–7.0 ppm) .
- ¹⁹F NMR : Distinct trifluoromethyl signals (δ -60 to -70 ppm) confirm fluorination .
- IR Spectroscopy : Stretching vibrations for -OH (3450 cm⁻¹), -C≡N (2240 cm⁻¹), and furan C-O (1260 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry at C3; SHELX software ( ) is recommended for refining crystal structures .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stereochemistry?
- Methodological Answer : Discrepancies often arise in diastereomer ratios or optical rotation values. Strategies include:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- DFT Calculations : Compare experimental ¹H/¹⁹F NMR shifts with density functional theory (DFT)-predicted values to validate configurations .
- Variable-Temperature NMR : Detect dynamic stereochemical interconversions (e.g., keto-enol tautomerism) .
Q. What strategies optimize regioselectivity during functionalization of the 5-methylfuran-2-yl moiety in this compound?
- Methodological Answer :
- Electrophilic Substitution : Direct nitration or halogenation at the furan’s α-position using HNO₃/AcOH or NXS (X = Cl, Br) .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of -OH) to direct reactions to the furan ring .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) to introduce aryl groups without disrupting the nitrile functionality .
Q. How can researchers address low reproducibility in synthetic yields due to moisture-sensitive intermediates?
- Methodological Answer :
- Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., trifluoromethylation).
- In Situ Monitoring : Employ TLC or inline IR to track intermediate stability.
- Alternative Solvents : Replace hygroscopic solvents (e.g., THF) with dry DMF or acetonitrile .
Data Contradiction Analysis
Q. When crystallographic data conflicts with spectroscopic assignments, how should researchers prioritize validation methods?
- Methodological Answer :
- Hierarchical Validation :
X-ray Diffraction : Resolve absolute configuration via single-crystal analysis .
NMR Crystallography : Combine solid-state NMR with diffraction data .
Independent Synthesis : Reproduce the compound via alternative routes to confirm structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
